1H-Indazole-3-methanol, 4-methoxy-
Description
1H-Indazole-3-methanol, 4-methoxy- is a heterocyclic organic compound featuring an indazole core substituted with a hydroxymethyl (-CH2OH) group at position 3 and a methoxy (-OCH3) group at position 2. Indazoles are nitrogen-containing bicyclic structures with a five-membered ring fused to a benzene ring, where the five-membered ring contains two adjacent nitrogen atoms.
Properties
IUPAC Name |
(4-methoxy-2H-indazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-4-2-3-6-9(8)7(5-12)11-10-6/h2-4,12H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSDMOYPBPQXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NNC(=C21)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1H-Indole-3-methanol, 4-methoxy- (CAS 96888-16-3)
- Structural Differences: Unlike indazoles, indoles contain a single nitrogen atom in the five-membered ring. The indole analog shares the methanol and methoxy substituents but lacks the second nitrogen atom in the heterocyclic ring.
- Synthesis: Indole derivatives are often synthesized via cyclization reactions (e.g., Fischer indole synthesis).
- Applications: Indole derivatives are prevalent in drug discovery (e.g., serotonin analogs). The absence of the second nitrogen in indoles may reduce interactions with metal ions compared to indazoles, which are known to coordinate with transition metals .
1H-Indole-3-hexadecanol, 4-methoxy- (CAS 651331-36-1)
- Structural Differences: This compound features a long hexadecanol chain instead of a methanol group, significantly increasing hydrophobicity. The methoxy group at position 4 is retained.
- Physicochemical Properties: The hexadecanol chain enhances lipid solubility, making this compound more suitable for membrane-associated targets compared to the polar 1H-indazole-3-methanol derivative.
- Synthetic Pathways: Similar to shorter-chain analogs, hexadecanol-substituted indoles may be synthesized via alkylation or Grignard reactions, though indazole analogs would require nitrogen-specific protecting groups .
Imidazole Derivatives (e.g., 1,2,4,5-Tetrasubstituted Imidazoles)
- Structural Differences: Imidazoles contain two non-adjacent nitrogen atoms in a five-membered ring. Unlike indazoles, they lack a fused benzene ring.
- Reactivity: Imidazoles are more basic than indazoles due to the lone pair availability on nitrogen. The methanol and methoxy groups in 1H-indazole-3-methanol may engage in distinct hydrogen-bonding patterns compared to imidazole derivatives .
- Synthesis : Imidazoles are often synthesized via the Debus-Radziszewski reaction, involving aldehydes, amines, and a carbonyl source. Indazole derivatives may require palladium-catalyzed cross-coupling or cyclization under inert atmospheres, as seen in biphenyl-imidazole syntheses .
Key Comparative Data
| Property | 1H-Indazole-3-methanol, 4-methoxy- | 1H-Indole-3-methanol, 4-methoxy- | 1H-Indole-3-hexadecanol, 4-methoxy- | 1,2,4,5-Tetrasubstituted Imidazoles |
|---|---|---|---|---|
| Core Structure | Indazole (two adjacent N) | Indole (one N) | Indole (one N) | Imidazole (two non-adjacent N) |
| Polarity | High (due to -CH2OH and -OCH3) | Moderate | Low (long alkyl chain) | Variable (depends on substituents) |
| Synthetic Method | Not reported in evidence | Cyclization/reduction | Alkylation/Grignard | Debus-Radziszewski reaction |
| Biological Relevance | Potential kinase inhibition | Serotonin analogs | Membrane-targeting agents | Antimicrobial/anticancer agents |
| Metal Coordination | Likely (two N sites) | Limited | None | Common (imidazole N) |
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources directly address 1H-indazole-3-methanol, 4-methoxy-.
- Pharmacological Potential: Indazoles are explored for kinase inhibition and anticancer activity. The methanol group may improve water solubility, a critical factor in drug design compared to more hydrophobic analogs like 1H-indole-3-hexadecanol .
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